1-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride
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Overview
Description
1-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H19Cl3N2 . It has an average mass of 297.652 Da and a monoisotopic mass of 296.061371 Da .
Molecular Structure Analysis
The molecular structure of 1-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride consists of a piperidine ring attached to a benzyl group at the 4-position .Scientific Research Applications
Application in Malaria Treatment Research
- Specific Scientific Field: Pharmacology and Toxicology .
- Summary of the Application: The compound is being studied for its potential use in the treatment of malaria, specifically resistant strains of Plasmodium falciparum . The emergence of resistance to artemisinins and some of their combinations in chemotherapy of clinical malaria has intensified the search for novel safe efficacious antimalarial molecules .
- Methods of Application or Experimental Procedures: Antiplasmodial activity was determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum by in vitro parasite growth inhibition . A primary screen was done to identify active compounds by fluorescence microscopy followed by a secondary screen to determine IC 50 and IC 90 values of active compounds by the parasite lactate dehydrogenase assay . Cytotoxicity of active compounds was assessed using the MTT/formazan assay and selectivity indices (SIs) determined .
- Results or Outcomes: The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL . Eight compounds showed high activity (IC 50 s between 1 and 5 μg/mL) . Nine compounds were highly selective for the parasite (SIs = 15 to 182) . Three promising analogues were identified: [1- (4-fluorobenzyl) piperidin-4-yl] [4-fluorophenyl] methanol, [1- (3, 4-dichlorobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol and [1- (4-bromobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol .
Application in Targeted Protein Degradation Research
- Specific Scientific Field: Biochemistry and Molecular Biology .
- Summary of the Application: The compound is being used as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation . PROTACs are a class of bifunctional molecules that can induce the degradation of specific proteins. They work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
- Methods of Application or Experimental Procedures: The compound is incorporated into a PROTAC molecule, which is then used to target specific proteins for degradation. The effectiveness of the PROTAC is typically assessed using cell-based assays, where the levels of the target protein are measured before and after treatment with the PROTAC .
- Results or Outcomes: The use of this compound in PROTAC development could potentially lead to the creation of more effective and selective PROTACs, although specific results were not provided .
Safety And Hazards
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.2ClH/c13-12-4-2-1-3-10(12)9-15-7-5-11(14)6-8-15;;/h1-4,11H,5-9,14H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWGOBAIJJFGPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CC=C2Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride |
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